![molecular formula C20H26O B14117884 4'-Octyl-[1,1'-biphenyl]-4-ol](/img/structure/B14117884.png)
4'-Octyl-[1,1'-biphenyl]-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Octyl-[1,1’-biphenyl]-4-ol is an organic compound that belongs to the biphenyl family It is characterized by the presence of an octyl group attached to one of the phenyl rings and a hydroxyl group attached to the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Octyl-[1,1’-biphenyl]-4-ol typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Octyl Group: The octyl group can be introduced through a Friedel-Crafts alkylation reaction, where an octyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, where the biphenyl core is treated with a suitable oxidizing agent, such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of 4’-Octyl-[1,1’-biphenyl]-4-ol may involve large-scale reactions using similar synthetic routes. The reactions are typically carried out in batch or continuous reactors, with careful control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
4’-Octyl-[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4’-Octyl-[1,1’-biphenyl]-4-one.
Reduction: The hydroxyl group can be reduced to form a hydrogen atom, resulting in the formation of 4’-Octyl-[1,1’-biphenyl].
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: 4’-Octyl-[1,1’-biphenyl]-4-one
Reduction: 4’-Octyl-[1,1’-biphenyl]
Substitution: Various substituted biphenyl derivatives, depending on the substituent introduced.
科学研究应用
4’-Octyl-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and liquid crystals.
作用机制
The mechanism of action of 4’-Octyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The octyl group can interact with hydrophobic regions of proteins and membranes, influencing their behavior and activity.
相似化合物的比较
4’-Octyl-[1,1’-biphenyl]-4-ol can be compared with other similar compounds, such as:
4’-Octyl-[1,1’-biphenyl]-4-carbonitrile: This compound has a cyano group instead of a hydroxyl group, which affects its chemical reactivity and applications.
4’-Octyl-[1,1’-biphenyl]-4-methanol: This compound has a methanol group instead of a hydroxyl group, which influences its solubility and biological activity.
4’-Octyl-[1,1’-biphenyl]-4-amine:
The uniqueness of 4’-Octyl-[1,1’-biphenyl]-4-ol lies in its specific combination of an octyl group and a hydroxyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C20H26O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC 名称 |
4-(4-octylphenyl)phenol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h9-16,21H,2-8H2,1H3 |
InChI 键 |
JDCUQPSPITUXGL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Carboxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B14117806.png)
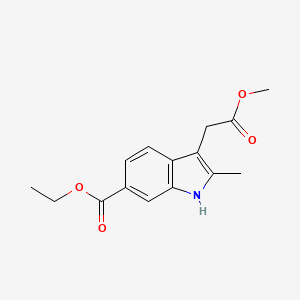
![2-[(2S)-6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B14117816.png)
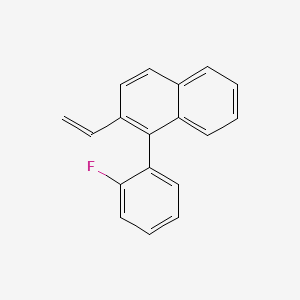
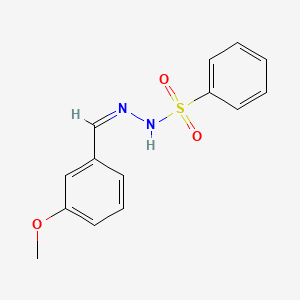
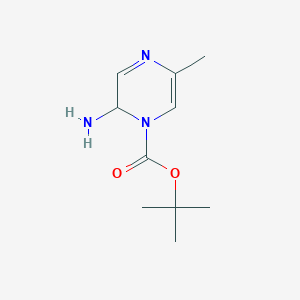
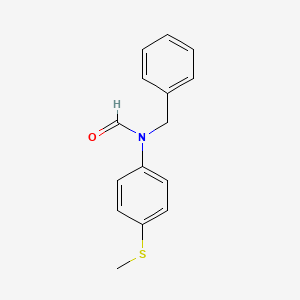
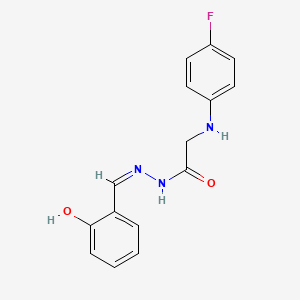
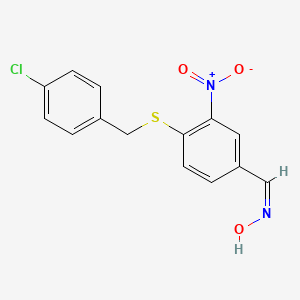
![9-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole](/img/structure/B14117862.png)


![5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14117877.png)
